1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMTUFTMCQPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid, also known as indole-2-carboxylic acid derivative, is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 338.3 g/mol. It features an indole core, which is prevalent in various natural products, and incorporates both carboxylic acid and amino functionalities that enhance its reactivity and biological interactions .
Antiviral Properties
Research indicates that derivatives of indole-2-carboxylic acid exhibit significant antiviral activity, particularly against HIV-1 integrase. A study demonstrated that the compound can inhibit the strand transfer process of integrase, a crucial step in the HIV replication cycle. The compound showed an IC50 value of 32.37 μM for integrase inhibition, suggesting its potential as a scaffold for developing integrase inhibitors .
The indole nucleus of the compound is believed to chelate with two magnesium ions within the active site of integrase, facilitating the inhibition of viral replication. Structural optimizations have led to derivatives with enhanced activity; for instance, one derivative achieved an IC50 value of 3.11 μM, indicating a tenfold increase in efficacy compared to the parent compound .
Interaction with NMDA Receptors
Another area of interest is the interaction with N-methyl-D-aspartate (NMDA) receptors. Indole-2-carboxylic acid has been shown to competitively inhibit glycine potentiation at NMDA receptors, which could have implications for neuroprotective strategies against excitotoxicity associated with neurological disorders .
Synthesis and Chemical Stability
The synthesis of this compound typically involves multi-step organic reactions that may include rearrangements and coupling reactions under various conditions. The stability of indole derivatives is generally higher than that of typical indoles under acidic and oxidative conditions, making them suitable candidates for further synthetic applications .
Case Studies
| Study | Findings | IC50 Value |
|---|---|---|
| Integrase Inhibition Study | Indole-2-carboxylic acid inhibits HIV-1 integrase effectively | 32.37 μM |
| Derivative Optimization | Structural modifications led to improved integrase inhibition | 3.11 μM |
| NMDA Receptor Interaction | Competitive inhibition of glycine potentiation observed | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations of the Carboxyphenyl Group
The positional isomerism of the carboxyphenyl substituent significantly impacts physicochemical and biological properties. Key examples include:
Key Findings :
Functionalized Indolecarboxylic Acids with Bioactive Substituents
Antiviral and Enzyme-Targeting Derivatives
- 6-Bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid: Features bromine and fluorobenzyl groups, enhancing hydrophobic interactions with HIV-1 integrase. Demonstrated IC₅₀ values in the nanomolar range for HIV-1 inhibition .
- 3-[2-(Dimethylamino)-2-oxoethyl]-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid: Co-crystallized with human chymase (PDB: 1.68 Å resolution), highlighting its role as a protease inhibitor .
Anti-Inflammatory and Receptor Antagonists
- 2-[Methyl(2-phenethyl)amino]-2-oxoethyl-substituted indoles: Leukotriene B₄ antagonists with IC₅₀ values of 8 nM (indolyl series) and 4.7 nM (naphthyl series). The phenethylamino group enhances receptor binding affinity via π-π stacking .
Substituent Effects on Physicochemical Properties
Preparation Methods
Formation of the Indole-2-carboxylic Acid Core
The synthesis typically begins with the preparation of the indole-2-carboxylic acid scaffold, which is the foundational structure for further modifications.
-
- o-Nitrotoluene (2-nitrotoluene)
- Diethyl oxalate
-
- Condensation Reaction: o-Nitrotoluene and diethyl oxalate are reacted in the presence of sodium ethoxide in ethanol solvent at 50-55°C for 16-18 hours. This step forms an intermediate via condensation.
- Solvent Removal: After condensation, ethanol is removed by normal pressure distillation to isolate the intermediate.
- Reduction: The intermediate undergoes reduction using hydrazine hydrate to convert the nitro group to an amino group, facilitating cyclization to form the indole ring with a carboxylic acid group at position 2.
This method is efficient and scalable, providing a reliable route to indole-2-carboxylic acid intermediates necessary for further functionalization.
Functionalization at the Indole C3 Position
To introduce the amino-linked 2-carboxyphenyl group at the C3 position of the indole, the following approaches are employed:
- Starting Material: 3-Bromoindole-2-carboxylic acid (esterified to improve reactivity)
- Reaction Type: Buchwald–Hartwig amination
- Catalysts: Palladium acetate with appropriate ligands
- Process:
- The esterified 3-bromoindole-2-carboxylic acid is reacted with substituted anilines, including 2-aminobenzoic acid derivatives, to form the C3-substituted indole derivatives via palladium-catalyzed C–N bond formation.
- This reaction proceeds under mild conditions with good yields and allows for the introduction of the 2-carboxyphenyl amino group at the indole C3 position.
Coupling with 2-Carboxyphenylamino-2-oxoethyl Side Chain
The key structural feature of the target compound is the 1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl} substituent on the indole nitrogen.
- Synthetic Strategy:
- The indole nitrogen is alkylated with a 2-oxoethyl moiety bearing the 2-carboxyphenyl amino substituent.
- This can be achieved by reacting the indole-2-carboxylic acid derivative with a suitable activated acylating agent (e.g., acid chloride or mixed anhydride) derived from 2-aminobenzoic acid and glyoxylic acid derivatives.
- Peptide synthesis conditions (e.g., coupling reagents like carbodiimides or activated esters) are typically employed to form the amide bond between the amino group of the 2-carboxyphenyl moiety and the 2-oxoethyl linker attached to the indole nitrogen.
Summary Table of Preparation Steps
| Step | Starting Materials | Reaction Type | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | o-Nitrotoluene + Diethyl oxalate | Condensation + Reduction | Sodium ethoxide in ethanol, 50-55°C, 16-18 h; hydrazine hydrate reduction | Indole-2-carboxylic acid intermediate |
| 2 | 3-Bromoindole-2-carboxylic acid ester | Buchwald–Hartwig amination | Pd(OAc)2 catalyst, substituted anilines, mild conditions | C3-substituted indole derivative with amino group |
| 3 | Indole derivative + activated 2-carboxyphenyl amino acid derivative | Amide bond formation (peptide coupling) | Carbodiimide or activated ester coupling reagents | Final compound: 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid |
Research Findings on Preparation Efficiency and Optimization
- The condensation and reduction steps to form the indole core are well-established, providing high yields with controlled temperature and reaction time.
- Buchwald–Hartwig amination enables selective C3 functionalization with a broad substrate scope, allowing for structural diversity and optimization of biological activity.
- The coupling of the 2-carboxyphenylamino-2-oxoethyl side chain to the indole nitrogen is facilitated by peptide synthesis methodologies, which are adaptable and can be optimized for purity and yield.
- Flash chromatography and column chromatography (silica gel, eluent mixtures like n-hexane/ethyl acetate) are commonly used for purification at various stages.
Q & A
Q. What are established synthetic methodologies for this compound, and how can reaction yields be optimized?
The synthesis typically involves coupling indole-2-carboxylic acid derivatives with functionalized phenyl groups. For example:
- Method A : React ethyl-1H-indole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide and DMF, followed by hydrolysis to yield the target compound .
- Method B : Optimize regioselectivity by using acetic acid as a solvent under reflux conditions, which promotes crystallization and reduces side reactions (e.g., via Schiff base intermediates) .
Key parameters : - Catalyst choice (e.g., sodium ethoxide vs. other bases).
- Solvent polarity (DMF for solubility vs. acetic acid for controlled reactivity).
- Temperature (reflux at ~100–120°C for 3–5 hours) .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Spectroscopy : Use FT-IR and FT-Raman to identify vibrational modes of the indole core, carboxyphenyl group, and amide linkages. Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to validate assignments .
- NMR : Analyze and chemical shifts to confirm substitution patterns (e.g., indole C2 vs. C3 positions) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (if single crystals are obtainable).
Q. What are the stability considerations for storage and handling?
- Store at +4°C in airtight containers to prevent hydrolysis of the amide or carboxylic acid groups .
- Avoid prolonged exposure to moisture or alkaline conditions, which may degrade the compound .
Advanced Research Questions
Q. How can computational modeling predict reactivity for targeted derivative synthesis?
Q. How to resolve contradictions in spectroscopic or computational data?
Q. What strategies mitigate side reactions during functionalization of the carboxyphenylamino-oxoethyl moiety?
- Protecting groups : Temporarily block the carboxylic acid (-COOH) with tert-butyl or methyl esters to prevent undesired nucleophilic attacks .
- Stepwise synthesis : Introduce the carboxyphenyl group before the amide linkage to reduce steric hindrance .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize cross-reactivity .
Q. How to design in vitro/in vivo studies to assess pharmacological activity?
- In vitro : Screen for enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using fluorescence-based assays. Prioritize derivatives with IC values <10 μM .
- In vivo : Use hyperlipidemic rat models to evaluate lipid-lowering effects, measuring serum cholesterol and triglyceride levels post-administration. Dose ranges: 10–50 mg/kg/day for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
